

A Comparative Guide to PTP1B Inhibitors: Benchmarking TCS 401

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Compound of Interest		
Compound Name:	TCS 401	
Cat. No.:	B15573950	Get Quote

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Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1] A plethora of inhibitors have been developed to modulate its activity, each with distinct biochemical profiles and mechanisms of action. This guide provides a detailed comparison of **TCS 401** against other notable PTP1B inhibitors, supported by experimental data and methodologies to aid in research and development efforts.

Mechanism of Action: A Diverse Landscape of Inhibition

PTP1B inhibitors can be broadly categorized based on their mode of interaction with the enzyme.[2]

- Competitive Inhibitors: These agents, such as **TCS 401**, directly compete with the phosphotyrosine substrate for binding to the highly conserved active site of PTP1B.[3]
- Non-competitive and Allosteric Inhibitors: Others, like Trodusquemine (MSI-1436), bind to
 allosteric sites, inducing conformational changes that inhibit enzyme activity without directly
 competing with the substrate.[4][5] This can offer greater selectivity over other
 phosphatases.



- Mixed-type Inhibitors: Some compounds, such as JTT-551, exhibit characteristics of both competitive and non-competitive inhibition.[1][6]
- Antisense Oligonucleotides: A different approach is taken by IONIS-PTP-1BRx, which is an antisense oligonucleotide designed to reduce the expression of PTP1B protein rather than inhibiting the enzyme directly.[6][7]

Quantitative Comparison of PTP1B Inhibitors

The following tables summarize the inhibitory potency and selectivity of **TCS 401** and other key PTP1B inhibitors based on available experimental data.

Inhibitor	Type of Inhibition	PTP1B Ki (μM)	PTP1B IC50 (μM)
TCS 401	Competitive	0.29[3][8][9][10][11] [12]	-
Ertiprotafib	Non-competitive	1.5[13]	1.6 - 29[5][14]
Trodusquemine (MSI-1436)	Non- competitive/Allosteric	-	1.0[6][15]
JTT-551	Mixed-type	0.22[1][6][8][16]	-
DPM-1001	Non-competitive	-	0.1[6][9][11]
IONIS-PTP-1BRx	Antisense Oligonucleotide	-	< 0.01[6]

Table 1: Inhibitory Potency against PTP1B. Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key indicators of an inhibitor's potency. Lower values indicate higher potency.



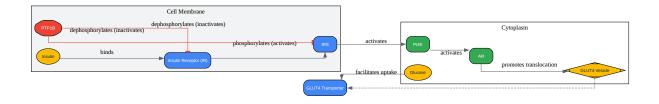
Inhibitor	Selectivity against TCPTP (Ki or IC50 in µM)	Selectivity against other PTPs (Ki in µM)
TCS 401	-	CD45 D1D2: 59, PTPβ: 560, PTPε D1: 1100, SHP-1: >2000, PTPα D1: >2000, LAR D1D2: >2000[3][9][11][12]
Ertiprotafib	-	IKK-beta (IC50): 0.4[17]
Trodusquemine (MSI-1436)	224 (IC50)[6]	>200-fold selectivity over TCPTP[15]
JTT-551	9.3 (Ki)[1][6][8][16]	CD45: >30, LAR: >30[1][8][16]
DPM-1001	-	Specific for PTP1B[9][18]
IONIS-PTP-1BRx	-	Data not available

Table 2: Selectivity Profile of PTP1B Inhibitors. Selectivity is crucial to minimize off-target effects. This table shows the inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) and other phosphatases. Higher Ki or IC50 values for other phosphatases indicate greater selectivity for PTP1B.

Signaling Pathways and Experimental Workflows

To understand the context of PTP1B inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the insulin signaling pathway and a typical experimental workflow for inhibitor screening.

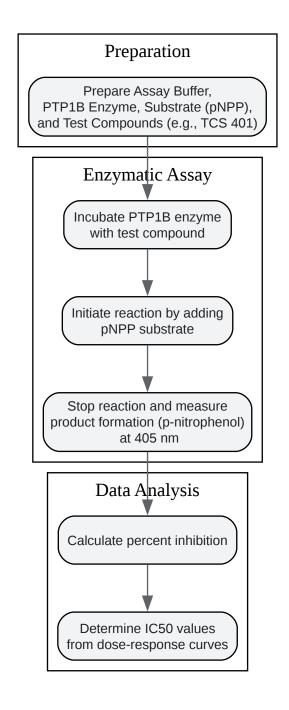




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Caption: Insulin signaling pathway and the inhibitory role of PTP1B.





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